molecular formula C16H22BrClN2O2 B8175421 tert-Butyl 4-(3-bromo-2-chlorobenzyl)piperazine-1-carboxylate

tert-Butyl 4-(3-bromo-2-chlorobenzyl)piperazine-1-carboxylate

Cat. No.: B8175421
M. Wt: 389.7 g/mol
InChI Key: GWJXKKPBOCKVQA-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3-bromo-2-chlorobenzyl)piperazine-1-carboxylate is a piperazine-derived compound featuring a tert-butyl carbamate (Boc) protective group on the piperazine nitrogen and a 3-bromo-2-chlorobenzyl substituent. This scaffold is widely utilized in medicinal chemistry as an intermediate for synthesizing bioactive molecules, particularly due to the Boc group’s role in facilitating selective nitrogen deprotection during multi-step syntheses . The bromo and chloro substituents on the benzyl moiety confer unique electronic and steric properties, making it a versatile precursor for cross-coupling reactions and targeted drug design.

Properties

IUPAC Name

tert-butyl 4-[(3-bromo-2-chlorophenyl)methyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrClN2O2/c1-16(2,3)22-15(21)20-9-7-19(8-10-20)11-12-5-4-6-13(17)14(12)18/h4-6H,7-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWJXKKPBOCKVQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C(=CC=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(3-bromo-2-chlorobenzyl)piperazine-1-carboxylate typically involves the reaction of 3-bromo-2-chlorobenzyl chloride with tert-butyl piperazine-1-carboxylate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(3-bromo-2-chlorobenzyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used, while reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce corresponding oxides or hydroxylated compounds.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediate
This compound serves as an important intermediate in the synthesis of various pharmaceutical agents, particularly those targeting central nervous system disorders. Its structure allows for modifications that can enhance therapeutic efficacy against conditions such as depression, anxiety, and neurodegenerative diseases.

Antimicrobial Properties
Recent studies have demonstrated the antimicrobial activity of piperazine derivatives, including tert-butyl 4-(3-bromo-2-chlorobenzyl)piperazine-1-carboxylate. In vitro evaluations indicate effectiveness against both Gram-positive and Gram-negative bacteria, which is critical in addressing antibiotic resistance issues.

Biological Studies

Mechanism of Action
The mechanism by which this compound exerts its biological effects primarily involves interactions with neurotransmitter receptors in the central nervous system. The piperazine ring plays a crucial role in modulating receptor activity, while the halogenated benzyl group enhances binding affinity to specific enzymes or receptors.

Case Studies
Research has shown that modifications in the benzyl group significantly affect the compound's biological activity. For instance, the presence of both bromine and chlorine atoms introduces unique electronic and steric properties that influence its interaction with biological targets .

Materials Science

Development of Novel Materials
In materials science, this compound is explored for its potential in creating materials with specific electronic or optical properties. Its unique chemical structure can be leveraged to develop advanced materials for applications in electronics and photonics.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-bromo-2-chlorobenzyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors in the central nervous system, potentially modulating their activity. Additionally, the benzyl group with bromine and chlorine substitutions may enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

Substituent Variations on the Benzyl/Phenyl Group

The position and nature of substituents on the aromatic ring significantly influence reactivity, stability, and biological activity. Key analogs include:

Compound Name Substituents on Aromatic Ring Key Properties/Findings References
tert-Butyl 4-(3-amino-5-fluorobenzyl)piperazine-1-carboxylate 3-NH₂, 5-F Enhanced solubility due to amino group; potential for hydrogen bonding in biological systems. Fluorine improves metabolic stability.
tert-Butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate Pyridine-2-CN Cyanopyridine enhances π-stacking interactions; used in kinase inhibitor development. Bromo analogs (e.g., 5-bromo derivative) enable Suzuki couplings.
tert-Butyl 4-(2-methylbenzyl)piperazine-1-carboxylate 2-CH₃ Methyl group reduces steric hindrance, improving synthetic accessibility (98% yield). Lacks halogen-directed reactivity.
tert-Butyl 4-(5-oxo-hexahydrothienoisoquinolin-8-yl)piperazine-1-carboxylate Fused thienoisoquinoline Complex heterocyclic system increases rigidity; potential CNS activity due to blood-brain barrier penetration.
tert-Butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate 4-NH₂, 3-CH₃, 5-NO₂ Nitro group facilitates reduction to amines for further functionalization; moderate yield (52%) via CuI-catalyzed amination.

Key Insight: Halogenated analogs (e.g., bromo/chloro) exhibit superior reactivity in cross-coupling reactions compared to non-halogenated derivatives. However, bulky substituents (e.g., 3-bromo-2-chloro) may reduce solubility, necessitating formulation optimizations .

Stability and Degradation Profiles

  • Acid Sensitivity: Compounds like tert-butyl 4-(4-((R)-5-triazolylmethyl-oxazolidinonyl)phenyl)piperazine-1-carboxylate (1a/1b) degrade in simulated gastric fluid due to oxazolidinone ring instability .
  • Halogen Impact : The 3-bromo-2-chlorobenzyl group in the target compound likely confers greater stability than electron-deficient triazole-containing analogs, as halogens are less prone to hydrolytic cleavage under acidic conditions .

Biological Activity

tert-Butyl 4-(3-bromo-2-chlorobenzyl)piperazine-1-carboxylate is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure characterized by the presence of a tert-butyl group, a piperazine ring, and a benzyl group substituted with bromine and chlorine atoms. The distinct electronic and steric properties introduced by these substituents may influence its interaction with biological targets.

Synthesis and Properties

The synthesis of this compound typically involves the reaction of 3-bromo-2-chlorobenzyl chloride with tert-butyl piperazine-1-carboxylate, using a base such as potassium carbonate in an organic solvent like acetonitrile. This method allows for efficient conversion of reactants into the desired product, which can then be purified through recrystallization or chromatography .

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors in the central nervous system (CNS). The piperazine moiety can modulate receptor activity, while the halogenated benzyl group may enhance binding affinity to specific enzymes or receptors, potentially leading to various pharmacological effects .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of piperazine derivatives, including this compound. Research indicates that compounds within this class exhibit activity against both Gram-positive and Gram-negative bacteria, which is crucial given the rising antibiotic resistance observed globally. In vitro evaluations have shown promising results against multidrug-resistant strains .

Anticancer Potential

In addition to antimicrobial effects, there is growing interest in the anticancer potential of this compound. Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated significant growth inhibition in pancreatic cancer cell lines, indicating potential for further development as anticancer agents .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

Compound NameStructureBiological ActivityReferences
tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylateStructureModerate antibacterial activity
tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylateStructureAnticancer properties
tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylateStructureAntimicrobial and anticancer activity

Case Studies

Several case studies have been conducted to evaluate the efficacy of piperazine derivatives:

  • Antimicrobial Screening : A study screened various piperazine derivatives against clinically relevant bacterial strains, identifying several candidates with potent antibacterial activity. Among these, tert-butyl derivatives showed enhanced efficacy due to their structural characteristics .
  • Cytotoxicity Assays : In vitro assays on human cancer cell lines revealed that certain modifications in the structure of piperazines led to increased cytotoxicity. The presence of halogen substitutions was particularly noted for enhancing activity against resistant cancer cells .

Q & A

Q. What are the common synthetic routes for tert-Butyl 4-(3-bromo-2-chlorobenzyl)piperazine-1-carboxylate, and what reaction conditions optimize yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution between tert-butyl piperazine-1-carboxylate and a halogenated aromatic precursor (e.g., 3-bromo-2-chlorobenzyl bromide). Key steps include:

  • Reagents: Potassium carbonate (K₂CO₃) as a base in 1,4-dioxane under reflux conditions .
  • Conditions: Reaction temperatures of 110°C for 12 hours, achieving yields of 80–88% .
  • Workup: Post-reaction filtration, solvent evaporation, and purification via silica gel chromatography (hexane/ethyl acetate gradient) .

Optimization Tips:

  • Use a 1.5:1 molar ratio of tert-butyl piperazine-1-carboxylate to aryl halide to drive the reaction to completion .
  • Monitor reaction progress via TLC to avoid over-alkylation or byproduct formation.

Q. Table 1: Representative Synthetic Conditions

Yield (%)Temperature (°C)Time (h)BaseSolventReference
88.711012K₂CO₃1,4-Dioxane
80Reflux1.5K₂CO₃1,4-Dioxane

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

Methodological Answer:

  • Liquid-Liquid Extraction: Use diethyl ether or ethyl acetate to separate the product from aqueous layers after quenching with water .
  • Chromatography: Silica gel chromatography with hexane/ethyl acetate (4:1 to 8:1 gradient) effectively removes unreacted starting materials and byproducts .
  • Salt Formation: For derivatives like oxalates, precipitation with oxalic acid enhances purity (e.g., tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate oxalate, 95% purity) .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks for tert-butyl (δ 1.4–1.5 ppm), piperazine protons (δ 2.5–3.5 ppm), and aromatic protons (δ 6.8–7.5 ppm) confirm substitution patterns .
    • ¹³C NMR: Signals for carbonyl (δ 155–160 ppm) and quaternary carbons (δ 80–85 ppm for tert-butyl) validate the ester group .
  • Mass Spectrometry (MS): ESI-MS shows fragments at m/z 342 [M+H]⁺ and 243 [M+H-100]⁺, corresponding to Boc group cleavage .
  • X-Ray Diffraction: Single-crystal studies reveal bond lengths (e.g., C–N: 1.45–1.49 Å) and confirm piperazine chair conformation .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA software to model transition states and activation energies. For example:
    • Compare leaving group (Br vs. Cl) effects on SN2 reactivity.
    • Analyze charge distribution to predict regioselectivity (e.g., bromine’s higher electronegativity directs nucleophilic attack to the 2-chloro position) .
  • Hirshfeld Surface Analysis: Maps intermolecular interactions (e.g., C–H···O bonds) to explain crystal packing and stability .

Q. What strategies resolve discrepancies in reported biological activity data for piperazine derivatives?

Methodological Answer:

  • Data Normalization: Control for variables like solvent polarity (LogP) and cellular uptake efficiency. For example:
    • Adjust IC₅₀ values using partition coefficients (e.g., LogP = 2.1 for tert-butyl derivatives) .
  • Structural Validation: Cross-check NMR and X-ray data to confirm compound identity when conflicting bioactivity is reported .
  • Target-Specific Assays: Use kinase profiling or receptor-binding assays to differentiate off-target effects .

Q. What mechanistic insights explain the regioselectivity observed in the alkylation of the piperazine ring during synthesis?

Methodological Answer:

  • Steric Effects: The tert-butyl group creates steric hindrance, favoring alkylation at the less hindered N-4 position of the piperazine ring .
  • Electronic Effects: Electron-withdrawing groups (e.g., bromine) on the benzyl moiety polarize the C–Br bond, accelerating nucleophilic substitution .
  • Kinetic vs. Thermodynamic Control: Higher temperatures (110°C) favor thermodynamic products (N-4 substitution), while lower temperatures may yield kinetic byproducts .

Data Contradiction Analysis Example:

  • Conflict: Yields vary between 78% and 88% under similar conditions.
  • Resolution: Trace moisture in 1,4-dioxane may hydrolyze intermediates; use molecular sieves to maintain anhydrous conditions .

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